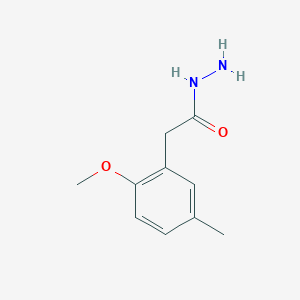
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide
Overview
Description
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide, also known as GW501516, is a synthetic chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). This compound has gained significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and cardiovascular disease.
Mechanism of Action
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide acts as a PPAR-delta agonist, which leads to the activation of several genes involved in oxidative metabolism. This results in an increase in the number of mitochondria and the expression of genes involved in fatty acid oxidation. Additionally, N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been shown to increase the expression of genes involved in glucose uptake and utilization, which may contribute to its anti-diabetic effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and anti-tumor activity. It has also been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity. However, there are also limitations to its use, including potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide, including further investigation of its effects on endurance and performance in athletes, its potential as a treatment for cardiovascular disease and type 2 diabetes, and its anti-tumor activity in various types of cancer. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly with regard to long-term use and potential side effects.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential therapeutic applications. In sports medicine, it has been shown to enhance endurance and improve performance by increasing the expression of genes involved in oxidative metabolism. In cancer research, it has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, it has been shown to improve lipid metabolism and reduce inflammation.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-5-3-6-16(11-13)22-10-4-7-18(21)20-17-9-8-15(19)12-14(17)2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKARPZSVNFEXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4722045.png)
![N-(3-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4722061.png)
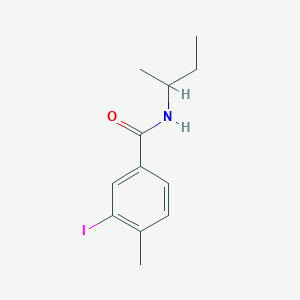
![2-ethoxy-4-[(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl cyclopropanecarboxylate](/img/structure/B4722074.png)
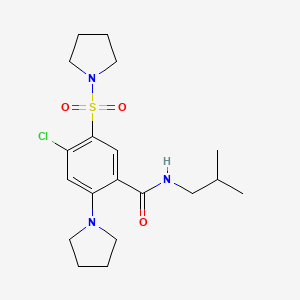
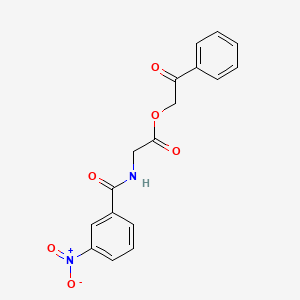
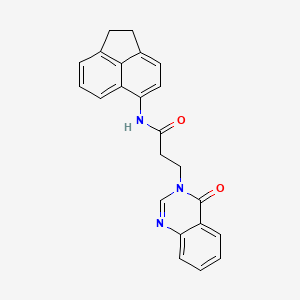
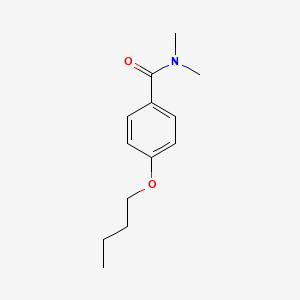
![3-amino-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4722119.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4722131.png)

![3-{5-[(4-chlorophenyl)thio]-2-thienyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4722136.png)
![7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4722139.png)
